molecular formula C9H3ClF6N2 B1452020 7-Chloro-2,5-bis(trifluoromethyl)benzimidazole CAS No. 1209789-75-2

7-Chloro-2,5-bis(trifluoromethyl)benzimidazole

Cat. No. B1452020
CAS RN: 1209789-75-2
M. Wt: 288.57 g/mol
InChI Key: HFYXCTCSRYBQIL-UHFFFAOYSA-N
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Description

“7-Chloro-2,5-bis(trifluoromethyl)benzimidazole” is a chemical compound with the molecular formula C9H3ClF6N2. It has a molecular weight of 288.58 .


Molecular Structure Analysis

The molecular structure of “7-Chloro-2,5-bis(trifluoromethyl)benzimidazole” consists of a benzimidazole core, which is a bicyclic molecule composed of a benzene ring and an imidazole ring . This compound also contains two trifluoromethyl groups and a chlorine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Chloro-2,5-bis(trifluoromethyl)benzimidazole” include a molecular weight of 288.58, and it should be stored at a temperature between 2-8°C .

Scientific Research Applications

Pharmaceutical Development

The incorporation of the trifluoromethyl group in pharmaceuticals has been shown to enhance the biological activity and metabolic stability of drug molecules . 7-Chloro-2,5-bis(trifluoromethyl)benzimidazole could serve as a potent pharmacophore due to its structural uniqueness, potentially leading to the development of new therapeutic agents with improved efficacy and safety profiles.

Agrochemical Formulations

Compounds with trifluoromethyl groups, such as 7-Chloro-2,5-bis(trifluoromethyl)benzimidazole , are often used in agrochemicals to protect crops from pests . Its application in this field could lead to the synthesis of novel pesticides or herbicides with enhanced potency and selectivity.

Catalysis

In catalysis, the introduction of fluorinated compounds can significantly alter the reactivity and selectivity of catalysts . 7-Chloro-2,5-bis(trifluoromethyl)benzimidazole could be explored as a ligand or a catalyst component in various chemical reactions, potentially improving efficiency and yield.

Safety and Hazards

The safety data sheet for “7-Chloro-2,5-bis(trifluoromethyl)benzimidazole” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

Future Directions

The future directions for “7-Chloro-2,5-bis(trifluoromethyl)benzimidazole” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . As benzimidazole derivatives can mimic properties of DNA bases, they could be utilized in the development of new pharmaceuticals .

properties

IUPAC Name

4-chloro-2,6-bis(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF6N2/c10-4-1-3(8(11,12)13)2-5-6(4)18-7(17-5)9(14,15)16/h1-2H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYXCTCSRYBQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2,5-bis(trifluoromethyl)benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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